3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride
Description
3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride is a piperidine-derived compound featuring a phenoxy group substituted with isopropyl and methyl groups at the 4- and 3-positions, respectively. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications.
Properties
IUPAC Name |
3-(3-methyl-4-propan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)15-7-6-13(9-12(15)3)17-14-5-4-8-16-10-14;/h6-7,9,11,14,16H,4-5,8,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSASXHTNWQJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCCNC2)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-isopropyl-3-methylphenol and piperidine.
Formation of Phenoxy Group: The phenol is reacted with a suitable halogenating agent to form the corresponding halide, which is then reacted with piperidine to form the phenoxy-piperidine intermediate.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.
Scientific Research Applications
3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The phenoxy group and piperidine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent Effects
- Target Compound: The 4-isopropyl-3-methylphenoxy group introduces steric bulk and lipophilicity, which may influence receptor binding and metabolic stability.
- The methylene bridge in 3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride () modifies spatial orientation, possibly affecting bioavailability .
- 1-(3-(4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine hydrochloride (3k) (): The triazole ring introduces nitrogen-rich heterocyclic character, improving water solubility and enabling π-π interactions in receptor binding. Molecular weight: 336.86 g/mol (vs. ~300–340 g/mol estimated for the target compound) .
- 4-(Diphenylmethoxy)piperidine Hydrochloride ():
Spectroscopic Data
- Compound 3k () exhibits distinct $^{13}\text{C-NMR}$ peaks (e.g., δ 177.53 for carbonyl or quaternary carbons), suggesting electronic environments differing from the target compound due to triazole substitution .
Regulatory Status
Biological Activity
3-(4-Isopropyl-3-methylphenoxy)piperidine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's structure features a piperidine ring substituted with a phenoxy group that includes an isopropyl and methyl group. This unique arrangement is crucial for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. The following mechanisms have been identified:
- Receptor Binding : The compound acts as a ligand for various receptors, including dopamine (D4), serotonin (5-HT), and opioid receptors, influencing pathways related to mood regulation, analgesia, and neuroprotection .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing levels of key neurotransmitters like dopamine .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound based on available studies:
Study on Antimicrobial Efficacy
A study evaluated the antibacterial properties of various piperazine derivatives, including this compound. The results indicated enhanced antibacterial activity against resistant strains due to specific substitutions on the piperidine ring.
Neuropharmacological Assessment
In experiments assessing the effects on dopamine receptor subtypes, modifications in the piperazine structure led to improved selectivity and potency for D4 receptors. This suggests potential therapeutic roles in treating mood disorders such as depression and anxiety .
Structure-Activity Relationship (SAR)
Recent studies have focused on optimizing the pharmacokinetic properties of piperidine derivatives. Key findings include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
